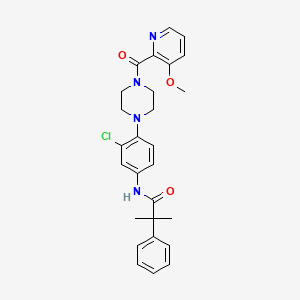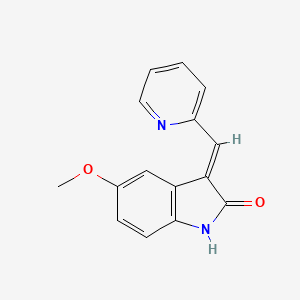
(3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one: is a synthetic organic compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a methoxy group at the 5th position of the indole ring and a pyridin-2-ylmethylidene group at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one typically involves the condensation of 5-methoxyindole-2-carboxaldehyde with 2-pyridylmethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridin-2-ylmethylidene group, converting it into a pyridin-2-ylmethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyridin-2-ylmethyl derivatives.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
Chemistry
In chemistry, (3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, particularly those requiring specific electronic or optical properties.
作用機序
The mechanism of action of (3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one is not well-documented. its structure suggests potential interactions with various biological targets, such as enzymes and receptors. The indole ring is known to interact with serotonin receptors, while the pyridine moiety may bind to nicotinic acetylcholine receptors.
類似化合物との比較
Similar Compounds
- 5-methoxy-2-methylindole
- 3-(pyridin-2-ylmethylidene)-1H-indol-2-one
- 5-methoxy-3-(pyridin-3-ylmethylidene)-1H-indol-2-one
Uniqueness
What sets (3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one apart from similar compounds is the specific positioning of the methoxy and pyridin-2-ylmethylidene groups. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C15H12N2O2 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
(3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-5-6-14-12(9-11)13(15(18)17-14)8-10-4-2-3-7-16-10/h2-9H,1H3,(H,17,18)/b13-8+ |
InChIキー |
ATKBNIXAZMWUQG-MDWZMJQESA-N |
異性体SMILES |
COC1=CC\2=C(C=C1)NC(=O)/C2=C/C3=CC=CC=N3 |
正規SMILES |
COC1=CC2=C(C=C1)NC(=O)C2=CC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


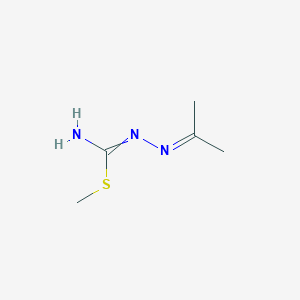
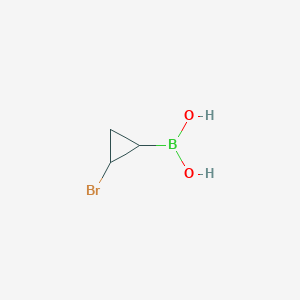
![(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14084102.png)
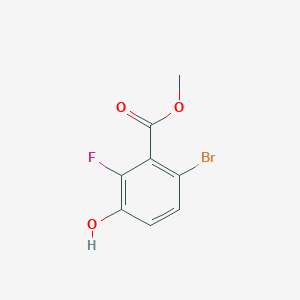
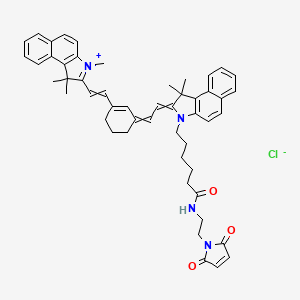
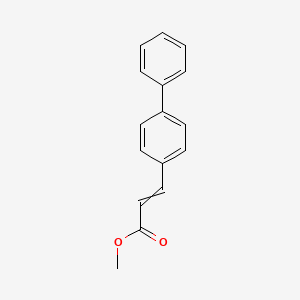
![2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
![N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084136.png)
![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)
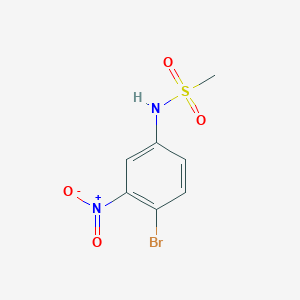
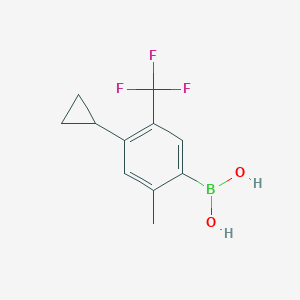
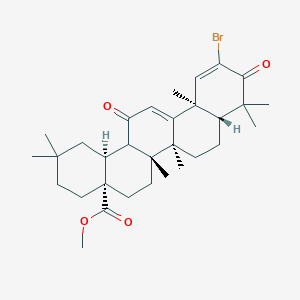
![Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
